molecular formula C22H30N2O B5729737 1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B5729737
M. Wt: 338.5 g/mol
InChI Key: DOTCRSAUHRJPMY-UHFFFAOYSA-N
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Description

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone is a synthetic organic compound characterized by the presence of an adamantyl group attached to a piperazine ring, which is further connected to a phenyl ring with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the adamantyl-piperazine intermediate. This intermediate is then reacted with a phenyl ethanone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions on the phenyl ring can lead to a wide variety of substituted phenyl derivatives.

Scientific Research Applications

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and other diseases.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate the biological activity of this compound, including its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group is known for its ability to enhance the binding affinity and selectivity of the compound towards these targets. The piperazine ring provides additional sites for interaction, while the phenyl ethanone moiety contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.

    1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]butanone: Similar structure but with a butanone group instead of an ethanone group.

Uniqueness

1-[4-[4-(2-Adamantyl)piperazin-1-yl]phenyl]ethanone is unique due to the specific combination of the adamantyl group, piperazine ring, and phenyl ethanone moiety. This combination imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[4-[4-(2-adamantyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-15(25)18-2-4-21(5-3-18)23-6-8-24(9-7-23)22-19-11-16-10-17(13-19)14-20(22)12-16/h2-5,16-17,19-20,22H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCRSAUHRJPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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